3-(Piperidin-4-yl)morpholine

Catalog No.
S13999734
CAS No.
M.F
C9H18N2O
M. Wt
170.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Piperidin-4-yl)morpholine

Product Name

3-(Piperidin-4-yl)morpholine

IUPAC Name

3-piperidin-4-ylmorpholine

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

InChI

InChI=1S/C9H18N2O/c1-3-10-4-2-8(1)9-7-12-6-5-11-9/h8-11H,1-7H2

InChI Key

PMNRABUYTOSYBB-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2COCCN2

3-(Piperidin-4-yl)morpholine is a heterocyclic organic compound characterized by the presence of both piperidine and morpholine rings. Its chemical structure consists of a morpholine ring substituted with a piperidin-4-yl group at the third position. This compound has garnered attention due to its potential applications in medicinal chemistry and pharmacology, particularly as a scaffold for drug development.

The molecular formula for 3-(Piperidin-4-yl)morpholine is C9H18N2OC_9H_{18}N_2O, and it has a molecular weight of approximately 170.25 g/mol. The compound is typically a colorless liquid or solid at room temperature, exhibiting characteristics common to amines, such as a distinct amine odor. Its solubility in water is significant, which enhances its utility in biological systems and pharmaceutical formulations.

Typical of amines and heterocycles. Notable reactions include:

  • Reductive Amination: This reaction involves the condensation of an aldehyde or ketone with an amine, followed by reduction. For instance, 3-(Piperidin-4-yl)morpholine can be synthesized through reductive amination methods involving morpholine and appropriate carbonyl compounds .
  • N-Alkylation: The nitrogen atom in the piperidine ring can undergo alkylation to form quaternary ammonium salts or substituted derivatives, which may enhance biological activity or alter solubility properties.
  • Acylation: The amine groups can react with acyl chlorides or anhydrides to form amides, which can be useful in modifying the compound's pharmacological properties.

Research indicates that 3-(Piperidin-4-yl)morpholine exhibits various biological activities, primarily due to its structural features that allow it to interact with biological targets:

  • Anticancer Activity: Some derivatives of this compound have shown cytotoxic effects against cancer cell lines, making them potential candidates for anticancer drug development .
  • Antimicrobial Properties: The compound has been investigated for its antimicrobial activity against various pathogens, suggesting its utility in treating infections.
  • Central Nervous System Effects: Given the presence of piperidine and morpholine moieties, this compound may influence neurotransmitter systems, potentially acting as a modulator of central nervous system functions.

Several methods have been developed for synthesizing 3-(Piperidin-4-yl)morpholine:

  • Reductive Amination: This method involves reacting morpholine with a suitable piperidine derivative in the presence of reducing agents such as sodium borohydride or hydrogen gas with catalysts like palladium or platinum .
  • Cyclization Reactions: Starting from appropriate precursors, cyclization can yield morpholine derivatives that are subsequently modified to introduce the piperidine moiety.
  • Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted techniques that enhance reaction rates and yields for synthesizing this compound from simpler starting materials .

3-(Piperidin-4-yl)morpholine has several applications across different fields:

  • Pharmaceuticals: It serves as a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and cancer.
  • Agrochemicals: The compound may find applications in developing agrochemicals due to its potential bioactivity against pests and pathogens.
  • Material Science: Its unique chemical properties allow it to be used in creating polymers and other materials with specific functionalities.

Studies on the interactions of 3-(Piperidin-4-yl)morpholine with biological targets have revealed insights into its mechanism of action:

  • Receptor Binding Studies: Research has demonstrated that this compound can bind to specific receptors involved in neurotransmission, indicating potential use as a therapeutic agent for neurological conditions .
  • Enzyme Inhibition: Investigations into enzyme interactions have shown that derivatives of this compound can inhibit certain enzymes linked to disease processes, suggesting avenues for drug development.

3-(Piperidin-4-yl)morpholine shares structural similarities with several other compounds, which can be compared based on their pharmacological profiles and chemical properties:

Compound NameStructureSimilarity IndexUnique Features
4-MorpholinopiperidineStructure0.89Exhibits strong CNS activity
trans-4-MorpholinocyclohexanamineStructure0.88Potential antidepressant effects
4-(4-Methylpiperidin-4-yl)morpholine dihydrochlorideStructure0.89Enhanced solubility and bioavailability
(S)-(1-Methylpiperidin-2-yl)methanolStructure0.76Investigated for analgesic properties

The uniqueness of 3-(Piperidin-4-yl)morpholine lies in its dual ring structure that combines the properties of both piperidine and morpholine, potentially leading to enhanced biological activity compared to its analogs.

XLogP3

-0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

170.141913202 g/mol

Monoisotopic Mass

170.141913202 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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